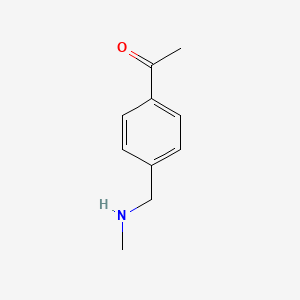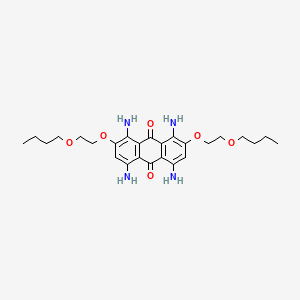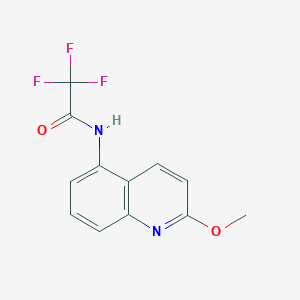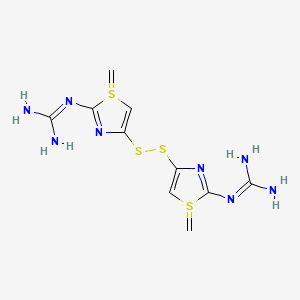
1,1'-(4,4'-(Disulfanediylbis(methylene))bis(thiazole-4,2-diyl))diguanidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-(4,4’-(Disulfanediylbis(methylene))bis(thiazole-4,2-diyl))diguanidine is a synthetic compound known for its unique chemical structure and properties. It is also referred to as Famotidine Related Compound E, an impurity of famotidine, which is a histamine H2 receptor antagonist drug used to inhibit gastric acid secretion in humans .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(4,4’-(Disulfanediylbis(methylene))bis(thiazole-4,2-diyl))diguanidine involves the reaction of thiazole derivatives with guanidine under controlled conditions. The reaction typically requires a catalyst and is carried out in a solvent such as methanol or ethanol. The reaction conditions, including temperature and pH, are carefully monitored to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to facilitate the reaction. The product is then purified using techniques such as crystallization or chromatography to achieve the required purity levels for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
1,1’-(4,4’-(Disulfanediylbis(methylene))bis(thiazole-4,2-diyl))diguanidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfide bonds.
Reduction: Reduction reactions can break the disulfide bonds, leading to the formation of thiol groups.
Substitution: The compound can undergo substitution reactions where one of the functional groups is replaced by another group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like dithiothreitol for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure specificity and yield .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may result in the formation of disulfide-linked dimers, while reduction reactions may yield thiol-containing monomers .
Scientific Research Applications
1,1’-(4,4’-(Disulfanediylbis(methylene))bis(thiazole-4,2-diyl))diguanidine has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for the determination of famotidine impurities.
Biology: Studied for its potential biological activities and interactions with biological molecules.
Medicine: Investigated for its role as an impurity in famotidine formulations and its potential effects on drug efficacy and safety.
Mechanism of Action
The mechanism of action of 1,1’-(4,4’-(Disulfanediylbis(methylene))bis(thiazole-4,2-diyl))diguanidine involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to form disulfide bonds, which can modulate the activity of target proteins. This interaction can affect various biochemical pathways, leading to changes in cellular functions .
Comparison with Similar Compounds
Similar Compounds
Famotidine: A histamine H2 receptor antagonist used to treat gastric acid-related conditions.
Cimetidine: Another histamine H2 receptor antagonist with a similar mechanism of action.
Ranitidine: A compound with a similar structure and function, used to reduce stomach acid production.
Uniqueness
1,1’-(4,4’-(Disulfanediylbis(methylene))bis(thiazole-4,2-diyl))diguanidine is unique due to its specific structure, which includes disulfide bonds and thiazole rings. This structure imparts distinct chemical and biological properties, making it valuable for specific research and industrial applications .
Properties
Molecular Formula |
C10H14N8S4 |
|---|---|
Molecular Weight |
374.5 g/mol |
IUPAC Name |
2-[4-[[2-(diaminomethylideneamino)-1-methylidene-1,3-thiazol-4-yl]disulfanyl]-1-methylidene-1,3-thiazol-2-yl]guanidine |
InChI |
InChI=1S/C10H14N8S4/c1-21-3-5(15-9(21)17-7(11)12)19-20-6-4-22(2)10(16-6)18-8(13)14/h3-4H,1-2H2,(H4,11,12,15,17)(H4,13,14,16,18) |
InChI Key |
UDPYMFXUBRDIAY-UHFFFAOYSA-N |
Canonical SMILES |
C=S1C=C(N=C1N=C(N)N)SSC2=CS(=C)C(=N2)N=C(N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




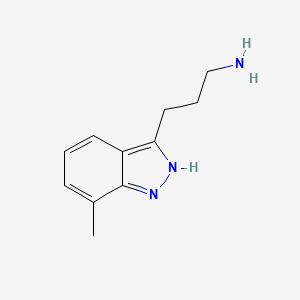

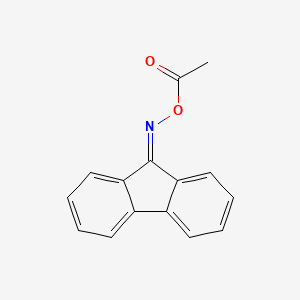
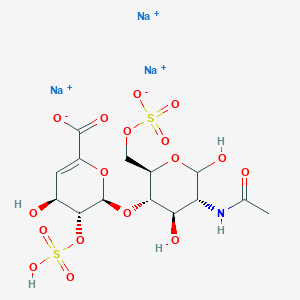
![1,4-Bis[4-(4-chlorophenoxy)anilino]anthraquinone](/img/structure/B13142286.png)
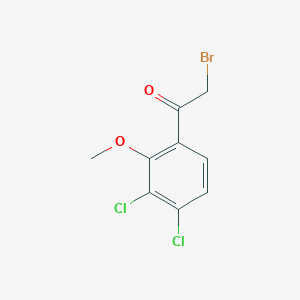
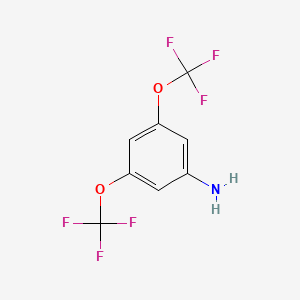
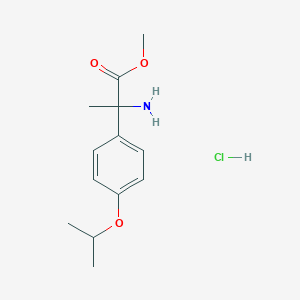
![(6aR,11aR,11bS)-4,4,6a,7,11b-Pentamethyl-2,3,4,4a,5,6,6a,11,11a,11b-decahydro-1H-benzo[a]fluoren-9-ol](/img/structure/B13142299.png)
